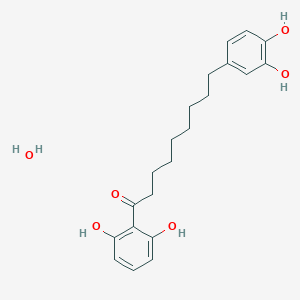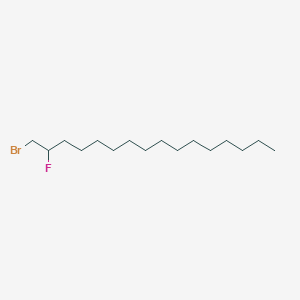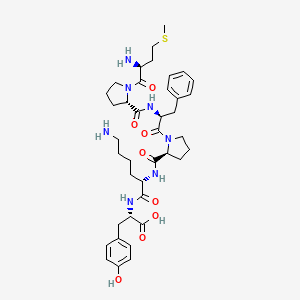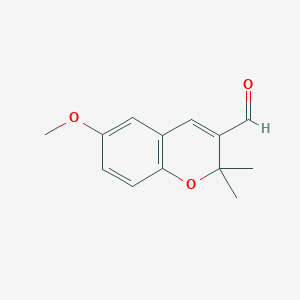![molecular formula C20H25NO4 B14179578 Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate CAS No. 915385-09-0](/img/structure/B14179578.png)
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring through a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 1-bromo-2-(pyridin-4-yloxy)hexane under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoic acid.
Reduction: Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(pyridin-2-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate
Uniqueness
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
特性
CAS番号 |
915385-09-0 |
|---|---|
分子式 |
C20H25NO4 |
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl 4-(2-pyridin-4-yloxyhexoxy)benzoate |
InChI |
InChI=1S/C20H25NO4/c1-3-5-6-19(25-18-11-13-21-14-12-18)15-24-17-9-7-16(8-10-17)20(22)23-4-2/h7-14,19H,3-6,15H2,1-2H3 |
InChIキー |
UMBMZEJSSDGNOU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)




![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)




![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
